

# Thymalfasin as an Adjuvant to Chemotherapy: A Comparative Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of clinical trials investigating the efficacy of **Thymalfasin** (Thymosin Alpha-1) as an adjuvant to chemotherapy in cancer treatment. It offers an objective comparison with other adjuvant therapies, supported by experimental data, to inform research and development in oncology.

#### **Executive Summary**

**Thymalfasin**, an immunomodulatory polypeptide, has been investigated as an adjuvant to chemotherapy in various cancers, most notably Hepatocellular Carcinoma (HCC) and Non-Small Cell Lung Cancer (NSCLC). This analysis synthesizes data from clinical trials to evaluate its performance against alternative adjuvant treatments. In HCC, **Thymalfasin** demonstrates a potential to improve overall and recurrence-free survival. When compared with other adjuvant therapies for HCC, such as Interferon and Transarterial Chemoembolization (TACE), **Thymalfasin** presents a favorable safety profile and promising efficacy. For NSCLC, where cisplatin-based chemotherapy is a standard adjuvant treatment, **Thymalfasin**'s role is less established but warrants further investigation as a potential immunomodulatory adjunct.

### **Data Presentation: Quantitative Analysis**

The following tables summarize the quantitative data from clinical trials and meta-analyses on **Thymalfasin** and its alternatives as adjuvant therapies.



## Table 1: Efficacy of Thymalfasin as Adjuvant Therapy in Hepatocellular Carcinoma (HCC)



| Study/An<br>alysis                                 | Patient<br>Populatio<br>n                                            | Treatmen<br>t Arm                        | Control<br>Arm         | Outcome                               | Result                          | Citation |
|----------------------------------------------------|----------------------------------------------------------------------|------------------------------------------|------------------------|---------------------------------------|---------------------------------|----------|
| Retrospecti<br>ve Cohort<br>Study                  | patients with small HCC after liver resection                        | Resection<br>+<br>Thymalfasi<br>n (n=44) | Resection only (n=162) | 5-Year<br>Overall<br>Survival<br>(OS) | 82.9% vs.<br>62.9%<br>(P=0.014) | [1][2]   |
| 5-Year<br>Recurrenc<br>e-Free<br>Survival<br>(RFS) | 53.3% vs.<br>32.1%<br>(P=0.015)                                      | [1][2]                                   |                        |                                       |                                 |          |
| Hazard<br>Ratio (HR)<br>for OS                     | 0.349 (95%<br>CI: 0.149–<br>0.816)                                   | [1]                                      | -                      |                                       |                                 |          |
| Hazard<br>Ratio (HR)<br>for RFS                    | 0.564 (95%<br>CI: 0.349–<br>0.910)                                   |                                          | -                      |                                       |                                 |          |
| Propensity<br>Score<br>Matching<br>Analysis        | 468 patients with solitary HBV- related HCC after curative resection | Thymalfasi<br>n Therapy                  | Control                | 5-Year<br>Overall<br>Survival<br>(OS) | 74.0% vs.<br>52.6%<br>(P<0.001) |          |
| 5-Year<br>Recurrenc<br>e-Free<br>Survival<br>(RFS) | 61.1% vs.<br>30.4%<br>(P<0.001)                                      | -                                        |                        |                                       |                                 | _        |



| Hazard<br>Ratio (HR)<br>for OS   | 0.308 (95%<br>CI: 0.175–<br>0.541)          | •                                |                     |                               |                                  |
|----------------------------------|---------------------------------------------|----------------------------------|---------------------|-------------------------------|----------------------------------|
| Hazard<br>Ratio (HR)<br>for RFS  | 0.381 (95%<br>CI: 0.229–<br>0.633)          |                                  |                     |                               |                                  |
| Phase II<br>Randomize<br>d Trial | 25 patients<br>with<br>unresectab<br>le HCC | TACE +<br>Thymalfasi<br>n (n=14) | TACE only<br>(n=11) | Median<br>Overall<br>Survival | 110.3<br>weeks vs.<br>57.0 weeks |
| Response<br>Rate<br>(eligibility |                                             |                                  |                     |                               |                                  |
| for                              | 57.1% vs.                                   |                                  |                     |                               |                                  |
| transplant                       | 45.5%                                       |                                  |                     |                               |                                  |
|                                  |                                             |                                  |                     |                               |                                  |
| or no                            |                                             |                                  |                     |                               |                                  |
| or no<br>progressio              |                                             |                                  |                     |                               |                                  |

Table 2: Efficacy of Alternative Adjuvant Therapies in Hepatocellular Carcinoma (HCC)



| Therapy                                       | Study Type                       | Outcome                  | Result                                                 | Citation |
|-----------------------------------------------|----------------------------------|--------------------------|--------------------------------------------------------|----------|
| Interferon                                    | Meta-analysis                    | Recurrence<br>Rates      | Odds Ratio (OR)<br>= 0.66 (95% CI:<br>0.50–0.86)       |          |
| Death Rates                                   | OR = 0.42 (95%<br>CI: 0.32–0.56) |                          |                                                        | -        |
| Transarterial<br>Chemoembolizati<br>on (TACE) | Meta-analysis                    | Overall Survival<br>(OS) | Hazard Ratio<br>(HR) = 0.66<br>(95% CI: 0.52-<br>0.85) | _        |
| Recurrence-Free<br>Survival (RFS)             | HR = 0.70 (95%<br>CI: 0.56-0.88) |                          |                                                        | -        |

Table 3: Efficacy of Adjuvant Chemotherapy in Non-

**Small Cell Lung Cancer (NSCLC)** 

| Therapy                                   | Study Type                                | Outcome                         | Result                                             | Citation |
|-------------------------------------------|-------------------------------------------|---------------------------------|----------------------------------------------------|----------|
| Cisplatin-based<br>Chemotherapy           | Meta-analysis<br>(LACE)                   | 5-Year Overall<br>Survival      | 5.4% absolute<br>benefit (HR for<br>death = 0.89)  | _        |
| Meta-analysis                             | 5-Year Overall<br>Survival                | 4-5% absolute increase          |                                                    |          |
| Thymalfasin                               | Propensity Score<br>Matching<br>Analysis  | 5-Year Overall<br>Survival (OS) | Significantly<br>higher in<br>Thymalfasin<br>group |          |
| 5-Year Disease-<br>Free Survival<br>(DFS) | Significantly higher in Thymalfasin group |                                 |                                                    |          |



#### **Experimental Protocols**

### Thymalfasin Adjuvant Therapy for HBV-related HCC after Curative Resection

A multicenter, randomized, observation-controlled clinical trial was designed to evaluate the efficacy and safety of **Thymalfasin** as an adjuvant therapy in patients with Hepatitis B Virus (HBV)-related Hepatocellular Carcinoma (HCC) after curative resection.

- Patient Population: Patients with HBV-related HCC who have undergone curative resection.
- Inclusion Criteria: Histologically confirmed HCC, HBV infection, curative resection, and adequate organ function.
- Exclusion Criteria: Extrahepatic malignancies, previous HCC treatments, poor liver function (Child-Pugh grade B or C), and co-infection with HCV.
- Treatment Regimen: The experimental group receives Thymalfasin at a dose of 1.6 mg administered subcutaneously twice a week for 12 months. The control group undergoes observation.
- Primary Endpoint: 2-year recurrence-free survival rate.
- Secondary Endpoints: Overall survival, and analysis of the tumor immune microenvironment.

## Signaling Pathways and Experimental Workflows Thymalfasin Signaling Pathway

**Thymalfasin**, or Thymosin Alpha-1, exerts its immunomodulatory effects by interacting with Toll-like receptors (TLRs) on immune cells, primarily dendritic cells and macrophages. This interaction triggers downstream signaling cascades, including the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then induce the expression of various cytokines, such as IL-2, IFN-γ, and IL-12, which promote the maturation and activation of T-cells and Natural Killer (NK) cells, enhancing the anti-tumor immune response.





Click to download full resolution via product page

Caption: Thymalfasin signaling pathway.

#### **Meta-Analysis Workflow**

The process of conducting a meta-analysis involves a systematic approach to identify, evaluate, and synthesize all relevant studies on a specific topic. This workflow ensures a comprehensive and unbiased summary of the evidence.





Click to download full resolution via product page

Caption: Meta-analysis experimental workflow.



#### Conclusion

The available evidence suggests that **Thymalfasin** is a promising adjuvant to chemotherapy, particularly in the context of Hepatocellular Carcinoma, where it has been shown to improve survival outcomes. Its immunomodulatory mechanism of action provides a strong rationale for its use in combination with cytotoxic treatments. Compared to other adjuvant therapies, **Thymalfasin** appears to be well-tolerated. For Non-Small Cell Lung Cancer, further large-scale randomized controlled trials are necessary to definitively establish its role and to identify patient subgroups that would benefit most from this combination therapy. The findings from this meta-analysis support the continued investigation of **Thymalfasin** as a valuable component of adjuvant cancer therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Thymalfasin, a promising adjuvant therapy in small hepatocellular carcinoma after liver resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymalfasin, a promising adjuvant therapy in small hepatocellular carcinoma after liver resection PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Thymalfasin as an Adjuvant to Chemotherapy: A Comparative Meta-Analysis of Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612327#a-meta-analysis-of-clinical-trials-on-thymalfasin-as-an-adjuvant-to-chemotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com